molecular formula C24H22N4O4 B2640775 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396749-33-9

1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2640775
CAS No.: 1396749-33-9
M. Wt: 430.464
InChI Key: JCARYJCJSSGSLG-UHFFFAOYSA-N
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Description

1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound of significant interest in medicinal chemistry research, particularly as a scaffold for developing enzyme inhibitors. Its molecular architecture strategically combines a coumarin moiety with a triazolone ring via a piperidine linker, a design frequently employed to target hydrolytic enzymes. Recent studies highlight its potential as a precursor for creating potent and selective inhibitors of carbonic anhydrase (CA) isoforms, specifically targeting human carbonic anhydrase I (hCA I) and II (hCA II) source . The compound's research value lies in its ability to serve as a key intermediate for synthesizing novel derivatives that exhibit strong binding affinity to the enzyme's active site, primarily through the coumarin component acting as a tail approach anchor source . This mechanism is crucial for investigating the role of CAs in various physiological and pathological processes, including glaucoma, epilepsy, and tumorigenesis. Consequently, this molecule is a vital tool for researchers exploring new therapeutic agents and probing isoform-specific inhibition to understand disease biology with greater precision.

Properties

IUPAC Name

2-methyl-5-[1-(2-oxochromene-3-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-26-24(31)28(18-10-3-2-4-11-18)21(25-26)17-9-7-13-27(15-17)22(29)19-14-16-8-5-6-12-20(16)32-23(19)30/h2-6,8,10-12,14,17H,7,9,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCARYJCJSSGSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that combine various organic precursors. The presence of the triazole and chromene moieties suggests a rich pharmacophore that may interact with biological targets. Structural analysis often employs techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a series of pyrazole derivatives were tested against various pathogens, revealing significant antimicrobial activity with minimum inhibitory concentrations (MIC) in the low microgram range. The compound's structural similarity may contribute to similar activities:

CompoundMIC (μg/mL)Activity
7b0.22 - 0.25Strong against Staphylococcus aureus
100.30Moderate against E. coli

These findings suggest that derivatives of the target compound could exhibit comparable or enhanced antimicrobial properties, warranting further investigation into their mechanisms of action .

Anticancer Potential

The anticancer activity of compounds featuring the triazole and chromene structures has been explored in various studies. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For example:

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Study on Antimicrobial Efficacy

A recent study focused on evaluating the antimicrobial efficacy of derivatives based on the chromene structure found that compounds with similar functional groups exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a variety of assays including time-kill studies and biofilm inhibition tests, confirming the efficacy of these compounds against resistant strains .

Study on Anticancer Activity

Another significant study investigated the anticancer properties of triazole-containing compounds. The research highlighted their ability to inhibit tumor growth in xenograft models, showcasing a promising therapeutic profile. The mechanisms involved included modulation of signaling pathways related to cell proliferation and survival .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is influenced by its structural components, particularly the triazole ring and the chromene moiety. Research has indicated that compounds containing triazole structures exhibit a wide range of bioactivities including:

  • Antimicrobial Activity : Triazole derivatives have been shown to possess antibacterial and antifungal properties. Studies have demonstrated that certain triazole-containing compounds exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Effects : The anticonvulsant potential of triazole derivatives has been explored extensively. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models .
  • Neuroprotective Properties : Research indicates that triazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves multistep reactions that incorporate various functional groups to enhance biological activity. The synthesis typically begins with the formation of the chromene backbone followed by the introduction of the piperidine and triazole moieties.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield
1Formation of ChromeneEthyl 2-Oxo-Chromene61%
2Piperidine AttachmentN-Boc Piperidine69%
3Triazole FormationEDC.HCl, HOBtVariable

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-pheny l -1H -1 , 2 , 4 -triazol -5 (4 H ) -one:

Case Study 1: Antimicrobial Activity

In a comparative study, derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications in the phenyl group significantly enhanced antibacterial efficacy against MRSA, with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL .

Case Study 2: Anticonvulsant Evaluation

A series of compounds were evaluated for their anticonvulsant properties using the pentylenetetrazole (PTZ) model in mice. One derivative exhibited a notable reduction in seizure duration compared to standard anticonvulsants .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis highlight key analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity References
Target Compound 1,2,4-triazol-5(4H)-one Methyl, phenyl, piperidin-3-yl-(2-oxo-coumarin-3-carbonyl) ~463.45* Not explicitly reported -
Abaperidone (7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one) Chromen-4-one (coumarin derivative) Piperidinyl-fluorobenzisoxazole, hydroxymethyl ~481.47 Antianaphylactic, antipsychotic
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 1,2,4-triazole Piperidine, phenyl ~263.75 CNS modulation (inferred)
Methyl 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-oxo-2H-chromene-3-carboxylate Coumarin-triazole hybrid Chlorobenzyl-triazole, methyl ester ~409.80 Antimicrobial (hypothesized)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazol-5-one Benzothiazole, allyl, phenyl ~349.43 Anticancer (structural analogy)

*Calculated using average atomic masses.

Key Structural and Functional Insights:

Abaperidone : Shares the coumarin-piperidine motif with the target compound but replaces the triazolone core with a benzisoxazole group. Its antianaphylactic activity highlights the pharmacological relevance of coumarin-piperidine hybrids .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl : Demonstrates the significance of triazole-piperidine frameworks in modulating CNS targets, though the absence of a coumarin group limits direct comparison .

Coumarin-Triazole Hybrid () : Combines coumarin with a triazole, similar to the target compound. Such hybrids are frequently explored for antimicrobial and anticancer activity due to synergistic electronic effects .

Benzothiazole-Pyrazolone () : While structurally distinct, the pyrazolone core and aromatic substituents emphasize the role of heterocyclic diversity in drug design .

Research Findings and Implications

  • Structural Uniqueness: The target compound’s combination of triazolone, coumarin, and piperidine is novel compared to analogs. This may confer dual inhibitory activity (e.g., kinase and protease inhibition) .
  • Synthetic Challenges : The coumarin-3-carbonyl group’s steric bulk and the triazolone’s sensitivity to hydrolysis may complicate synthesis, requiring optimized protocols (e.g., microwave-assisted coupling) .
  • Pharmacological Potential: While direct data are absent, the structural motifs suggest possible applications in inflammation (coumarin’s COX-2 inhibition) or oncology (triazolone’s kinase interactions) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the triazole ring through cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Introduction of the piperidin-3-yl group via nucleophilic substitution or coupling reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Functionalization with the 2-oxo-2H-chromene-3-carbonyl moiety using acyl chlorides or activated esters in anhydrous dichloromethane .
    • Key Considerations : Optimize reaction yields by controlling stoichiometry and reaction time. Monitor intermediates via TLC or HPLC .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl group at N1, phenyl at C4) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 435.2) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm piperidine ring conformation .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodology : Test solubility in DMSO, methanol, or acetonitrile. Stability assays (e.g., pH 7.4 buffer, 37°C) should include HPLC monitoring for degradation products over 24–72 hours .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s potential enzyme inhibition (e.g., kinase or protease targets)?

  • Methodology :

  • Target Selection : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to kinases or proteases based on the triazole and chromene moieties .
  • In Vitro Assays : Perform fluorometric or colorimetric enzyme activity assays (e.g., ATPase or trypsin inhibition) with IC50_{50} determination .
  • Data Interpretation : Compare inhibition kinetics with known inhibitors (e.g., staurosporine for kinases) to assess competitive/non-competitive behavior .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., piperidine ring puckering) by collecting spectra at 25°C and −40°C .
  • 2D NMR Techniques : Use COSY or NOESY to identify through-space couplings between protons on the triazole and chromene groups .
  • DFT Calculations : Compare experimental NMR shifts with theoretical predictions (e.g., Gaussian 16 B3LYP/6-31G**) .

Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Methodology :

  • Lipinski’s Rule Analysis : Calculate logP (octanol-water partition coefficient) and polar surface area to predict absorption .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • In Vivo Testing : Use rodent models to assess plasma half-life and tissue distribution via LC-MS/MS quantification .

Q. How to evaluate the compound’s interaction with serum proteins (e.g., albumin)?

  • Methodology :

  • Fluorescence Quenching Assays : Measure changes in tryptophan fluorescence of albumin upon compound binding to calculate binding constants (Ka_a) .
  • Molecular Dynamics Simulations : Simulate binding modes using GROMACS to identify key residues (e.g., Sudlow’s Site I/II) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

  • Methodology :

  • Membrane Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion/active transport .
  • Metabolite Screening : Identify active/inactive metabolites via LC-MS after incubating the compound with hepatocyte cultures .
  • Off-Target Profiling : Screen against a panel of receptors (e.g., CEREP panel) to rule out nonspecific effects .

Methodological Tables

Technique Application Example from Evidence
X-ray CrystallographyConfirm stereochemistry of piperidine ringPiperidine-4-one derivatives
Docking SimulationsPredict kinase binding affinityTriazole-chromene hybrids
HR-ESI-MSVerify molecular weight (error < 2 ppm)PubChem data
Fluorescence QuenchingProtein-ligand interaction analysisAlbumin binding studies

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